molecular formula C12H9N3O B13483860 3-(Quinolin-6-yl)-1,2-oxazol-5-amine

3-(Quinolin-6-yl)-1,2-oxazol-5-amine

Cat. No.: B13483860
M. Wt: 211.22 g/mol
InChI Key: UJWTZYPPQPZFEV-UHFFFAOYSA-N
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Description

3-(Quinolin-6-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features a quinoline moiety fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-6-yl)-1,2-oxazol-5-amine typically involves the condensation of quinoline derivatives with appropriate oxazole precursors. One common method involves the reaction of 6-aminoquinoline with glyoxal in the presence of a base to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-6-yl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Quinolin-6-yl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Quinolin-6-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as kinases or proteases. The compound’s quinoline moiety allows it to intercalate with DNA, potentially disrupting cellular processes and leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Quinolin-6-yl)-1,2-oxazol-5-amine is unique due to its combined quinoline and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

3-quinolin-6-yl-1,2-oxazol-5-amine

InChI

InChI=1S/C12H9N3O/c13-12-7-11(15-16-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,13H2

InChI Key

UJWTZYPPQPZFEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=NOC(=C3)N)N=C1

Origin of Product

United States

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